molecular formula C9H9BrO4 B1273865 3-Bromo-4,5-dimethoxybenzoic acid CAS No. 20731-48-0

3-Bromo-4,5-dimethoxybenzoic acid

Cat. No.: B1273865
CAS No.: 20731-48-0
M. Wt: 261.07 g/mol
InChI Key: ZODURELBYVOPGP-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO4 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-dimethoxybenzoic acid typically involves the bromination of 4,5-dimethoxybenzoic acid. One common method is the use of N-bromosuccinimide (NBS) in an aqueous alkaline medium . This reaction proceeds under mild conditions and selectively introduces the bromine atom at the desired position on the aromatic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-dimethoxybenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    Substituted Benzoic Acids: Through nucleophilic substitution.

    Aldehydes and Carboxylic Acids: Through oxidation of methoxy groups.

    Biaryl Compounds: Through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

3-Bromo-4,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dimethoxybenzoic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes. The methoxy groups can also participate in various chemical transformations, influencing the overall reactivity of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,5-dimethoxybenzoic acid is unique due to the specific arrangement of bromine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-bromo-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODURELBYVOPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384740
Record name 3-bromo-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20731-48-0
Record name 3-bromo-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4,5-dimethoxybenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-4,5-dimethoxybenzaldehyde (5.0 g, 20.5 mmol, 1 eq.) in CH3CN (192 mL) at room temperature was added a solution of sulfamic acid (2.55 g, 26.3 mmol) in H2O (32 mL) followed by a dropwise addition of a solution of NaClO2 (3.03 g, 26.8 mmol, 1.3 eq.) in H2O (32 mL) over 20 min period. After stirring for 30 min at room temperature, the solvent was removed in vacuo. The residue was dissolved in 1.0 M aqueous HCl (300 mL) and extracted with EtOAc (3×100 mL). The combined organic layer was washed with brine (300 mL), dried over Na2SO4 and concentrated in vacuo to give 3-bromo-4,5-dimethoxybenzoic acid (5.0 g). The product was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
192 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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